molecular formula C20H18ClNO4 B11659487 ethyl 5-[(3-chlorobenzoyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate

ethyl 5-[(3-chlorobenzoyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No.: B11659487
M. Wt: 371.8 g/mol
InChI Key: JEFPPHWPQVQQLA-UHFFFAOYSA-N
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Description

Ethyl 5-[(3-chlorobenzoyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate is a synthetic organic compound with the following molecular formula:

C20H18ClNO4\text{C}_{20}\text{H}_{18}\text{ClNO}_4C20​H18​ClNO4​

. It belongs to the class of indole derivatives and exhibits interesting pharmacological properties.

Preparation Methods

a. Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route is as follows:

    Acylation Reaction: Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate reacts with 3-chlorobenzoyl chloride in the presence of a base (such as pyridine) to form the desired ester.

    Esterification: The resulting ester undergoes esterification with ethanol to yield ethyl 5-[(3-chlorobenzoyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate.

b. Industrial Production: Industrial production methods typically involve large-scale reactions, optimized conditions, and purification steps. specific details regarding industrial-scale synthesis are proprietary and may not be readily available.

Chemical Reactions Analysis

Types of Reactions:

    Esterification: Formation of the ester bond during synthesis.

    Reduction: Reduction of the carbonyl group (e.g., using LiAlH4) to yield the corresponding alcohol.

    Substitution: Benzylic positions are susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

    3-Chlorobenzoyl chloride: Used for acylation.

    Ethanol: Reactant for esterification.

    LiAlH4: Reducing agent for carbonyl reduction.

Major Products: The major product is ethyl 5-[(3-chlorobenzoyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate itself.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: It may exhibit biological activity, making it relevant for drug discovery.

    Chemical Biology: Researchers study its interactions with cellular components.

    Industry: It could serve as a precursor for other compounds.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, researchers often compare its structure and properties with related indole derivatives.

Properties

Molecular Formula

C20H18ClNO4

Molecular Weight

371.8 g/mol

IUPAC Name

ethyl 5-(3-chlorobenzoyl)oxy-1,2-dimethylindole-3-carboxylate

InChI

InChI=1S/C20H18ClNO4/c1-4-25-20(24)18-12(2)22(3)17-9-8-15(11-16(17)18)26-19(23)13-6-5-7-14(21)10-13/h5-11H,4H2,1-3H3

InChI Key

JEFPPHWPQVQQLA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC(=CC=C3)Cl)C)C

Origin of Product

United States

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